2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18028327
InChI: InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C13H18IN3O4
Molecular Weight: 407.20 g/mol

2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid

CAS No.:

Cat. No.: VC18028327

Molecular Formula: C13H18IN3O4

Molecular Weight: 407.20 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid -

Specification

Molecular Formula C13H18IN3O4
Molecular Weight 407.20 g/mol
IUPAC Name 2-[3-(3-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
Standard InChI InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19)
Standard InChI Key XWAUUVQFDIFTOC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)I

Introduction

Chemical Structure and Molecular Characteristics

Structural Components

The molecular architecture of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid integrates three critical functional groups:

  • tert-Butoxycarbonyl (BOC) Group: A widely used protecting group in peptide synthesis, the BOC moiety enhances solubility and prevents unwanted side reactions during molecular assembly.

  • Azetidine Ring: A four-membered saturated nitrogen heterocycle, the azetidine core introduces conformational rigidity and influences bioavailability.

  • 3-Iodo-1H-pyrazole: The pyrazole ring, substituted with an iodine atom at the 3-position, contributes to potential halogen bonding interactions and electronic effects, which may enhance binding affinity in biological systems.

The acetic acid side chain at the 3-position of the azetidine ring provides a carboxylic acid functional group, enabling further derivatization or salt formation for improved physicochemical properties.

Molecular Data

The compound’s molecular identity is summarized below:

PropertyValue
Molecular FormulaC₁₃H₁₈IN₃O₄
Molecular Weight407.20 g/mol
IUPAC Name2-[3-(3-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
SMILES NotationCC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)I
InChI KeyXWAUUVQFDIFTOC-UHFFFAOYSA-N
PubChem CID167721501

Source: VulcanChem (2024)

The SMILES notation illustrates the spatial arrangement of functional groups, highlighting the BOC-protected azetidine core fused to the iodopyrazole ring and acetic acid side chain. The iodine atom’s position on the pyrazole ring is critical for potential halogen bonding in molecular recognition processes.

Synthesis and Manufacturing

Synthesis Pathways

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(3-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid involves a multi-step sequence:

  • Azetidine Ring Formation: Cyclization of appropriate amine precursors yields the azetidine scaffold. For example, intramolecular nucleophilic substitution reactions of β-chloroamines are commonly employed.

  • Introduction of the Pyrazole Moiety: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic aromatic substitution may attach the iodopyrazole group to the azetidine ring.

  • BOC Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions installs the BOC group, enhancing stability during subsequent reactions.

  • Acetic Acid Side Chain Incorporation: Alkylation or Michael addition strategies introduce the carboxylic acid functionality.

Research Findings and Current Studies

Recent investigations focus on:

  • Synthetic Optimization: Modulating reaction conditions to improve yields of the iodopyrazole-azetidine coupling step, with microwave-assisted synthesis showing promise.

  • Computational Modeling: Density functional theory (DFT) studies predict favorable binding to protein targets such as cyclooxygenase-2 (COX-2), though experimental validation is pending.

Future Directions and Recommendations

  • Biological Screening: Prioritize in vitro assays against kinase families (e.g., JAK, EGFR) to identify lead compounds.

  • Derivatization Studies: Explore substitutions at the pyrazole 5-position or replacement of iodine with other halogens to modulate electronic properties.

  • Formulation Development: Investigate salt forms (e.g., sodium, lysine) to enhance aqueous solubility for preclinical testing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator